2-(4-Chloro-1H-indazol-3-YL)acetic acid is a chemical compound that belongs to the indazole family, characterized by a bicyclic structure comprising a pyrazole ring fused to a benzene ring. This specific compound features a chlorine atom at the 4-position of the indazole ring and an acetic acid moiety at the 3-position, making it unique among indazole derivatives. Indazole derivatives are recognized for their diverse biological activities, which have been extensively studied for potential therapeutic applications, including antimicrobial and anticancer properties.
The synthesis of 2-(4-Chloro-1H-indazol-3-YL)acetic acid typically involves several key steps:
Industrial Production: For large-scale production, continuous flow reactors and automated systems may be employed to enhance efficiency and yield. Optimizing reaction parameters such as temperature, pressure, and solvent choice is crucial for successful industrial synthesis .
The molecular formula of 2-(4-Chloro-1H-indazol-3-YL)acetic acid is C9H8ClN3O2. Its structure features:
The compound's InChI key is OIQMRQZOCUNAIN-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure.
2-(4-Chloro-1H-indazol-3-YL)acetic acid can undergo various chemical reactions:
The mechanism of action of 2-(4-Chloro-1H-indazol-3-YL)acetic acid involves its interaction with specific molecular targets within biological systems. It is suggested that this compound may inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. By inhibiting COX-2, the compound may reduce inflammation and associated pain .
The physical properties of 2-(4-Chloro-1H-indazol-3-YL)acetic acid include:
Relevant chemical properties include:
These properties are crucial for understanding how the compound behaves in various environments during synthesis and application .
2-(4-Chloro-1H-indazol-3-YL)acetic acid has several scientific applications:
The construction of the 4-chloroindazole scaffold represents the foundational step in synthesizing 2-(4-chloro-1H-indazol-3-yl)acetic acid. Modern approaches leverage both transition metal-catalyzed routes and metal-free methodologies to assemble this nitrogen-dense heterocycle. One industrially validated route begins with 2-methyl-3-chloroaniline undergoing sequential transformations: initial acetylation with acetic anhydride in chloroform with potassium acetate at 0-25°C, followed by diazotization-cyclization using isoamyl nitrite at 60°C. This operationally simple cascade delivers 4-chloro-1H-indazole in quantitative yield (100%) without intermediate purification, significantly enhancing process efficiency .
Alternative indazole ring formations exploit aryne chemistry through [3+2] cycloadditions. N-Tosylhydrazones react with in-situ generated arynes under mild conditions to afford 3-substituted indazoles—an approach compatible with diverse electrophilic groups at the C3 position. The reaction proceeds via 1,3-dipolar cycloaddition of diazo intermediates, demonstrating exceptional functional group tolerance and providing yields exceeding 75% [3]. For more complex substitutions, 2-halobenzonitriles participate in copper-catalyzed couplings with hydrazine derivatives through cascade coupling-condensation sequences. This method enables precise installation of amino groups at the indazole C3 position, offering a versatile handle for further derivatization [3].
Table 1: Indazole Core Formation Methodologies
Starting Material | Key Reagents/Conditions | Product | Yield (%) | Advantages |
---|---|---|---|---|
2-Methyl-3-chloroaniline | Acetic anhydride, isoamyl nitrite, 60°C | 4-Chloro-1H-indazole | 100 | Single-pot operation, no purification needed |
N-Tosylhydrazones + Arynes | CsF/TBAF, room temperature | 3-Substituted indazoles | 75-90 | Mild conditions, broad functional group tolerance |
2-Halobenzonitriles | Cu-catalysis, hydrazine carboxylates | 3-Aminoindazoles | 65-85 | Amenable to C3 functionalization |
Recent innovations include electrochemical methods that enable selective N1-functionalization of pre-formed indazoles—a critical advantage when targeting N-unsubstituted variants like our target compound. By reducing indazoles to anions electrochemically followed by controlled acylations, chemists avoid traditional protecting group strategies that introduce unnecessary synthetic steps [3]. Palladium-catalyzed approaches have also emerged, where benzophenone hydrazone undergoes arylation with 2-bromobenzonitriles, followed by acid-mediated cyclization. While step-efficient, these routes require rigorous catalyst optimization to maintain cost-effectiveness at scale [3].
The strategic installation of the acetic acid moiety at the indazole C3 position exploits the nucleophilic character of the indazole ring system. Two predominant approaches dominate literature protocols: Direct N-alkylation and Carboxylation-Hydrolysis. In the direct method, 4-chloro-1H-indazole undergoes deprotonation at N1 using strong bases (NaH/K₂CO₃) in anhydrous DMF, generating a nucleophilic species that attacks α-haloacetate esters—typically ethyl chloroacetate. Subsequent saponification of the ester group with LiOH or NaOH in THF/water mixtures affords the target acetic acid derivative. This sequence benefits from readily available reagents and straightforward purification but faces challenges in regioselectivity when competing alkylation sites exist [2] [6].
The carboxylation-hydrolysis route circumvents alkylation selectivity issues by first constructing 3-carboxymethylindazole intermediates. 3-Bromo-1H-indazoles participate in palladium-catalyzed carbonylation with carbon monoxide and methanol, generating methyl indazol-3-ylacetates. This high-pressure method requires specialized equipment but delivers superior regiocontrol. Subsequent hydrolysis under basic conditions (NaOH, ethanol/water) provides 2-(4-chloro-1H-indazol-3-yl)acetic acid without epimerization risks [6].
Table 2: Acetic Acid Moiety Installation Methods
Strategy | Reaction Sequence | Critical Parameters | Yield Range (%) | Purity Profile |
---|---|---|---|---|
Direct N-Alkylation | Deprotonation → Ethyl chloroacetate alkylation → LiOH hydrolysis | Base stoichiometry (1.1-1.3 eq), DMF dryness | 70-85 | ≥98% (after crystallization) |
Carboxylation-Hydrolysis | Pd-catalyzed carbonylation → Methanol esterification → NaOH hydrolysis | CO pressure (50-100 psi), Pd(OAc)₂ loading (3-5 mol%) | 65-75 | ≥95% (requires chromatography) |
Process Intensification emerges when combining these reactions telescopically. Recent demonstrations show that ethyl chloroacetate alkylation can proceed in aqueous micellar environments using transition metal catalysts at room temperature. This innovation reduces organic solvent consumption by >80% while maintaining yields at 78-82%. The micelles act as nanoreactors, concentrating both indazole anion and alkylating agent at interfacial regions, dramatically accelerating reaction kinetics [3]. For acid-sensitive intermediates, in-situ protecting group strategies using tetrahydropyranyl (THP) ethers prove valuable. THP-protected indazoles withstand vigorous alkylation conditions and are subsequently deprotected during hydrolysis without separate steps—a tactic that improves overall yield by 8-12% compared to stepwise protection-deprotection sequences .
Transitioning from batch to continuous manufacturing addresses key limitations in synthesizing thermally sensitive indazole-acetic acid derivatives. Microreactor technology enables precise control over exothermic reactions—particularly critical during diazotization-cyclization steps where thermal runaway causes significant byproduct formation. A demonstrated continuous process for 4-chloroindazole synthesis achieves 40% greater energy efficiency than batch methods by maintaining exact temperature profiles (±1°C) in millisecond residence times .
For hazardous transformations, tube-in-tube reactor configurations excel. The copper-catalyzed decarboxylative coupling of diacyl peroxides (generating alkyl radicals for C-N bond formation) operates safely in flow systems with in-line quenching. By restricting radical intermediate concentrations below explosive limits and providing immediate product dilution, these systems eliminate decomposition risks while achieving productivities of 1.2 kg/day from laboratory-scale equipment [3]. The most significant advancement integrates multiple steps: A four-stage continuous system combining indazole formation, N-alkylation, ester hydrolysis, and crystallization generates pharmaceutical-grade 2-(4-chloro-1H-indazol-3-yl)acetic acid with 92% overall purity. This end-to-end approach reduces total processing time from 48 hours (batch) to <6 hours and decreases solvent consumption by 65% through intelligent solvent recycling [1] [3].
Table 3: Continuous Flow Process Advantages Over Batch Synthesis
Process Parameter | Batch Reactor Performance | Continuous Flow Reactor Performance | Improvement Factor |
---|---|---|---|
Reaction Temperature Control | ±5°C (gradients observed) | ±0.5°C (uniform throughout) | 10x precision |
Diazotization Cycle Time | 8-12 hours (including cooling) | <90 seconds residence time | 300x faster |
Solvent Consumption | 15 L/kg product | 5.2 L/kg product | 65% reduction |
Overall Yield | 68-72% | 88-92% | 20-24% absolute increase |
Byproduct Formation | 8-12% | <2% | 4-6x reduction |
Photocatalytic functionalization in flow reactors unlocks novel disconnections. A demonstrated protocol using [Ru(bpy)₃]²⁺ as photocatalyst performs C-H carboxylation of 4-chloroindazole with chloroacetic acid derivatives under visible light. The continuous photoreactor ensures uniform photon flux across the reaction stream, eliminating light penetration issues encountered in batch vessels. This method achieves 78% yield with exceptional regioselectivity (>99:1) at significantly lower temperatures (40°C vs 120°C for thermal analogues), reducing decomposition pathways that plague traditional approaches [3]. Real-time analytics via in-line FTIR and mass spectrometry enable immediate correction of stoichiometric imbalances—critical for maintaining quality when scaling production to metric ton volumes required for pharmaceutical applications.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1